4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a chloro group, a nitro group, and two cyano groups
Preparation Methods
The synthesis of 4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-methylacetophenone with appropriate reagents to introduce the chloro and nitro groups, followed by further reactions to add the cyano groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the nitro group, forming amines.
Scientific Research Applications
4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile include:
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Known for its antimicrobial activity.
4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Studied for its crystal structure and spectroscopic properties. These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H10ClN3O3 |
---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
4-[(E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10ClN3O3/c1-11-2-4-12(5-3-11)18(19)16(10-23)15-6-13(8-20)14(9-21)7-17(15)22(24)25/h2-7,10H,1H3/b18-16- |
InChI Key |
FXSAZBSTKUICDQ-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C=O)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C=O)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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